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Compound of Interest

Compound Name:
N-(tert-Butoxycarbonyl)-2-

bromoaniline

Cat. No.: B1336153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(tert-
butoxycarbonyl)-2-bromoaniline, a key intermediate in organic synthesis. Due to the limited

availability of complete, publicly accessible spectral datasets for this specific compound, this

guide presents a combination of experimental data for the closely related compound, tert-butyl

(2-aminophenyl)carbamate, and predicted data for N-(tert-butoxycarbonyl)-2-bromoaniline
based on established spectroscopic principles. This approach offers valuable insights into the

expected spectral characteristics of the target molecule.

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
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Compound Solvent
Chemical
Shift (δ)
[ppm]

Multiplicity
Coupling
Constant
(J) [Hz]

Assignment

tert-Butyl (2-

aminophenyl)

carbamate[1]

CDCl₃ 7.25 d 8 Ar-H

7.01 m Ar-H

6.80 m Ar-H (2H)

6.22 bs NH

3.72 bs NH₂

1.51 s C(CH₃)₃ (9H)

N-(tert-

Butoxycarbon

yl)-2-

bromoaniline

(Predicted)

CDCl₃ ~7.5-7.6 d ~8 Ar-H

~7.2-7.3 t ~8 Ar-H

~6.9-7.0 t ~8 Ar-H

~8.0-8.2 d ~8 Ar-H

~6.5-7.0 bs NH

~1.5 s C(CH₃)₃ (9H)

Table 2: ¹³C NMR Data
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Compound Solvent
Chemical Shift (δ)
[ppm]

Assignment

tert-Butyl (2-

aminophenyl)carbama

te[1]

CDCl₃ 153.94 C=O

139.18 Ar-C

126.20 Ar-C

125.09 Ar-C

124.79 Ar-C

120.13 Ar-C

117.98 Ar-C

80.67 C(CH₃)₃

28.34 C(CH₃)₃

N-(tert-

Butoxycarbonyl)-2-

bromoaniline

(Predicted)

CDCl₃ ~153 C=O

~138 Ar-C

~132 Ar-C

~128 Ar-C

~125 Ar-C

~122 Ar-C

~115 Ar-C-Br

~81 C(CH₃)₃

~28 C(CH₃)₃
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Infrared (IR) Spectroscopy
Table 3: IR Data

Functional Group
Predicted Wavenumber (cm⁻¹) for N-(tert-
Butoxycarbonyl)-2-bromoaniline

N-H Stretch 3400-3300

C-H Stretch (aromatic) 3100-3000

C-H Stretch (aliphatic) 2980-2850

C=O Stretch (carbamate) 1725-1705

C=C Stretch (aromatic) 1600-1450

C-N Stretch 1300-1200

C-Br Stretch 700-500

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Compound Ionization Method [M]+ (m/z)
Key Fragments
(m/z) and
Assignments

N-(tert-

Butoxycarbonyl)-2-

bromoaniline

Electron Ionization

(EI)

271/273 (due to ⁷⁹Br/

⁸¹Br isotopes)

215/217 [M - C₄H₈]⁺,

172/174 [M - Boc]⁺,

157/159 [M - C₄H₈ -

CO]⁺, 57 [C₄H₉]⁺ (tert-

butyl cation)

Experimental Protocols
The following sections detail standardized methodologies for the acquisition of the

spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for both ¹H and ¹³C

NMR data acquisition.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.

¹H NMR Acquisition: A standard one-pulse sequence is used. Data is typically acquired with

16 to 32 scans, a spectral width of -2 to 12 ppm, an acquisition time of approximately 3-4

seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse program is employed to simplify the

spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans

(typically 1024 or more) is required to achieve an adequate signal-to-noise ratio. A spectral

width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5

seconds are common parameters.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. The chemical

shifts are referenced to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present

in the molecule.

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g.,

diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry potassium bromide and pressing the mixture into a thin,

transparent disk.

Data Acquisition: A background spectrum of the empty accessory is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for determining the

molecular weight and fragmentation pattern of organic compounds.

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC). The sample is vaporized in

the ion source.

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the removal of an electron from the molecule,

forming a molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of N-(tert-Butoxycarbonyl)-2-
bromoaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336153#spectroscopic-data-for-n-tert-
butoxycarbonyl-2-bromoaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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